Bryostatin 1

Description

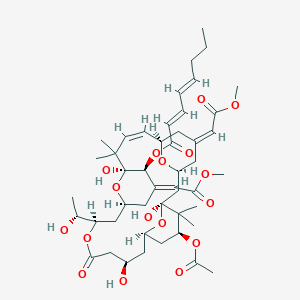

Structure

2D Structure

Properties

IUPAC Name |

[(1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H68O17/c1-10-11-12-13-14-15-39(51)62-43-31(22-41(53)58-9)21-34-25-37(28(2)48)61-42(54)24-32(50)23-35-26-38(59-29(3)49)45(6,7)46(55,63-35)27-36-19-30(20-40(52)57-8)18-33(60-36)16-17-44(4,5)47(43,56)64-34/h12-17,20,22,28,32-38,43,48,50,55-56H,10-11,18-19,21,23-27H2,1-9H3/b13-12+,15-14+,17-16+,30-20+,31-22+/t28-,32-,33+,34+,35-,36+,37-,38+,43+,46+,47-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQUEDHRCUIRLF-TVIXENOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=C/C(=O)O[C@H]1/C(=C/C(=O)OC)/C[C@H]2C[C@@H](OC(=O)C[C@@H](C[C@@H]3C[C@@H](C([C@@](O3)(C[C@@H]4C/C(=C/C(=O)OC)/C[C@@H](O4)/C=C/C([C@@]1(O2)O)(C)C)O)(C)C)OC(=O)C)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H68O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046876 | |

| Record name | Bryostatin 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

905.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

t-Butanol > 9.2 (mg/mL), 50% Butanol/water > 3.0 (mg/mL), PET solvent* > 2.8 (mg/mL), Soybean oil 1.5 - 3.0 (mg/mL), *PEG 400 (60mL)/EtOH (30mL)/Tween 80 (10 mL) (mg/mL) | |

| Record name | BRYOSTATIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339555%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

83314-01-6 | |

| Record name | Bryostatin 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83314-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bryostatin 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083314016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bryostatin 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRYOSTATIN 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37O2X55Y9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bryostatin 1: A Deep Dive into its Mechanism of Action on Protein Kinase C Isoforms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryostatin 1 is a complex macrolide lactone originally isolated from the marine bryozoan Bugula neritina.[1] It has garnered significant scientific interest due to its potent modulation of Protein Kinase C (PKC), a family of serine/threonine kinases crucial for regulating a vast array of cellular processes, including cell growth, differentiation, apoptosis, and immune response.[2][3][4] Unlike typical PKC activators such as phorbol esters, this compound exhibits a unique pharmacological profile, capable of both activating and, paradoxically, antagonizing phorbol ester-induced responses.[3][5][6] This distinct behavior, rooted in its differential effects on various PKC isoforms, has positioned this compound as a promising therapeutic agent for conditions ranging from cancer to neurodegenerative diseases like Alzheimer's.[7][8][9] This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's interaction with PKC isoforms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: A Biphasic Modulation of PKC

The primary mechanism of this compound involves its direct binding to the C1 domain of conventional (cPKC) and novel (nPKC) PKC isoforms.[10][11] This is the same regulatory domain that binds the endogenous second messenger, 1,2-diacylglycerol (DAG).[10] The interaction of this compound with the C1 domain mimics the effect of DAG, initiating a conformational change that leads to the kinase's activation.

However, the action of this compound is not a simple, sustained activation. It is characterized by a time- and dose-dependent biphasic effect:[10][12]

-

Initial Activation & Translocation: Upon binding, this compound rapidly induces the translocation of PKC from the cytosol to cellular membranes (including the plasma membrane and internal membranes).[2][12] This recruitment to the membrane is a critical step for the kinase to access its substrates and become fully active.

-

Long-Term Downregulation: Prolonged exposure or higher concentrations of this compound lead to the proteolytic degradation of the activated PKC isoform in a process known as downregulation.[7][10] This subsequent inhibition is a key feature that distinguishes this compound from phorbol esters, which tend to cause more persistent activation. This downregulation is followed by a period of de novo synthesis that restores normal PKC levels.[10][12]

Quantitative Data: Binding Affinity for PKC Isoforms

This compound demonstrates high-affinity binding to multiple PKC isoforms, with a notable preference for novel PKC isoforms (δ and ε) over conventional isoforms. The binding affinities (Ki) are in the low nanomolar range, highlighting its potency.

| PKC Isoform | Binding Affinity (Ki) in nM |

| PKCα | 1.35[2][7] |

| PKCβ2 | 0.42[2][7] |

| PKCδ | 0.26[2][7] |

| PKCε | 0.24[2][7] |

This table summarizes the binding affinities of this compound for various PKC isoforms. Data is derived from competitive binding assays.

Isoform-Specific Actions and Signaling

While this compound can bind to multiple PKC isoforms, its functional effects are highly specific. It shows a particular preference for activating PKCδ and PKCε.[2][7]

-

PKCε and PKCδ Activation: this compound is a potent activator of PKCε and PKCδ.[2][7] This has significant therapeutic implications, particularly in neuroscience. Activation of PKCε, for example, is linked to synaptogenesis, prevention of amyloid-beta plaque formation, and cognitive improvement in models of Alzheimer's disease.[2][8][10]

-

Differential Translocation: this compound can induce different translocation patterns compared to phorbol esters. For instance, while the phorbol ester PMA causes PKCδ to move to the plasma membrane, this compound can cause its localization to internal membranes, such as the Golgi apparatus and endoplasmic reticulum.[13] This differential localization is believed to underlie the functional antagonism between this compound and phorbol esters, as it dictates which substrates the activated kinase can access and phosphorylate.[14]

-

Biphasic Dose-Response: The regulation of certain isoforms, particularly PKCδ, can be biphasic. Low nanomolar concentrations of this compound cause marked downregulation of PKCδ, while higher concentrations can paradoxically lead to reduced downregulation.[3][5]

Below is a diagram illustrating the general signaling pathway initiated by this compound.

Caption: this compound binds to the C1 domain of PKC, inducing its translocation and activation, leading to downstream signaling and eventual downregulation.

Key Experimental Protocols

Understanding the mechanism of this compound requires specific biochemical and cell-based assays. The following are methodologies for key experiments.

PKC Binding Assay (Competitive Radioligand Binding)

This assay quantifies the affinity of this compound for PKC by measuring its ability to compete with a radiolabeled ligand, typically [³H]phorbol-12,13-dibutyrate ([³H]PDBu).

-

Materials:

-

Purified recombinant PKC isoforms.

-

Assay Buffer: Tris-HCl (pH 7.4), KCl, CaCl₂, Bovine Serum Albumin (BSA).

-

[³H]PDBu (radioligand).

-

This compound and other unlabeled competitor compounds.

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) for lipid vesicle preparation.

-

Glass-fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare PKC-lipid mixture: Reconstitute purified PKC isoforms with phosphatidylserine vesicles to ensure proper folding and activity.

-

Set up competition reaction: In assay tubes, combine the PKC-lipid mixture, a fixed concentration of [³H]PDBu, and varying concentrations of unlabeled this compound (or other competitors). Include a control for non-specific binding (excess cold PDBu) and total binding (no competitor).

-

Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 37°C) for a set time to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixtures through glass-fiber filters to separate bound from free radioligand. The PKC and bound ligand will be retained on the filter.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression analysis to determine the IC₅₀ (concentration of this compound that inhibits 50% of [³H]PDBu binding). Calculate the Ki value using the Cheng-Prusoff equation.[15]

-

PKC Translocation Assay (Confocal Microscopy)

This method visualizes the movement of PKC from the cytosol to membranes upon stimulation with this compound.

-

Materials:

-

Procedure:

-

Cell Culture and Transfection: Plate cells on glass-bottom dishes suitable for microscopy. Transfect the cells with the PKC-GFP expression vector and allow 24-48 hours for protein expression.

-

Imaging Setup: Mount the dish on the stage of a confocal microscope. Identify a field of view with healthy, transfected cells showing diffuse cytosolic fluorescence.

-

Baseline Imaging: Acquire baseline images to establish the initial subcellular localization of the PKC-GFP fusion protein.

-

Stimulation: Add this compound (at the desired final concentration, e.g., 10-100 nM) to the cell culture medium.

-

Time-Lapse Imaging: Immediately begin acquiring images at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes to capture the translocation event in real-time.[16]

-

Data Analysis: Quantify the change in fluorescence intensity in the cytosol versus the membrane compartments over time. A decrease in cytosolic fluorescence with a corresponding increase at the plasma membrane or perinuclear regions indicates translocation.

-

PKC Downregulation Assay (Western Blotting)

This assay measures the total protein level of a specific PKC isoform to assess downregulation after prolonged this compound treatment.

-

Materials:

-

Cell line of interest (e.g., HOP-92).[3]

-

This compound solution.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

SDS-PAGE equipment.

-

PVDF or nitrocellulose membranes.

-

Primary antibodies specific for the PKC isoform of interest (e.g., anti-PKCδ) and a loading control (e.g., anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate and imaging system.

-

-

Procedure:

-

Cell Treatment: Plate cells and grow to desired confluency. Treat cells with various concentrations of this compound (e.g., 0.1-1000 nM) or a vehicle control for an extended period (e.g., 24 hours).[3]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Load equal amounts of total protein from each sample onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target PKC isoform overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Re-probe the membrane with the loading control antibody (e.g., β-actin) to ensure equal protein loading. Quantify the band intensities using densitometry software. Normalize the PKC isoform band intensity to the loading control. Compare the normalized intensity in this compound-treated samples to the vehicle control to determine the extent of downregulation.

-

The workflow for a typical investigation into this compound's effects is outlined below.

Caption: A generalized workflow for studying the effects of this compound on PKC isoforms in a cellular context.

Conclusion

This compound's mechanism of action on PKC isoforms is multifaceted and distinct from that of other PKC activators. Its high-affinity binding, preference for novel PKC isoforms like PKCε and PKCδ, and characteristic biphasic effect of initial activation followed by downregulation are central to its unique pharmacological profile. The ability of this compound to differentially modulate the translocation and activity of specific PKC isoforms underpins its capacity to antagonize certain phorbol ester responses and informs its therapeutic potential. For researchers and drug developers, a thorough understanding of these isoform-specific interactions is critical for harnessing the therapeutic power of this compound and designing next-generation PKC modulators for cancer, neurodegenerative disorders, and other challenging diseases.

References

- 1. This compound – a Potent Protein Kinase C Modulator – Aphios [aphios.com]

- 2. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Differential regulation of protein kinase C isozymes by this compound and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]

- 8. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer's Disease Phase IIa and Expanded Access Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advanced Alzheimer's: Bryostatin-1 may be safe, effective [medicalnewstoday.com]

- 10. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PKC modulator bryostatin-1 therapeutically targets CNS innate immunity to attenuate neuroinflammation and promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Comparison of transcriptional response to phorbol ester, this compound, and bryostatin analogues in LNCaP and U937 cancer cell lines provides insight into their differential mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Inhibits Phorbol Ester-Induced Apoptosis in Prostate Cancer Cells by Differentially Modulating Protein Kinase C (PKC) δ Translocation and Preventing PKCδ-Mediated Release of Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Bryostatin 1: A Technical Guide to its Source and Natural Product Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bryostatin 1, a potent marine-derived natural product. It details its biological source, challenges in its isolation, and the methodologies employed for its extraction and purification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

The Source of this compound: A Symbiotic Relationship

This compound is a complex macrolide lactone first isolated in the 1980s from the marine bryozoan Bugula neritina.[1] These colonial animals are found in temperate waters worldwide, often attached to submerged surfaces. However, subsequent research has revealed that B. neritina is not the true producer of this compound. Instead, this potent bioactive compound is synthesized by a bacterial symbiont, "Candidatus Endobugula sertula", which resides within the bryozoan.[2][3] This symbiotic relationship highlights the vast and often untapped chemical diversity within marine microbial communities.

The concentration of this compound in its natural source is exceedingly low, posing a significant challenge for its isolation and supply for clinical research. This scarcity has been a major driver for the development of total synthesis strategies.

Quantitative Yields of this compound: A Comparative Overview

The isolation of this compound from its natural source is characterized by extremely low yields. The following table summarizes quantitative data from both large-scale and lab-scale isolation efforts, as well as from total synthesis, to provide a comparative perspective on the challenges and advancements in obtaining this valuable compound.

| Method | Starting Material | Scale | Yield of this compound | Reference |

| Natural Product Isolation (cGMP) | ~37,850 L (10,000 gallons) of wet Bugula neritina | Large-scale | Multigram quantities | Schaufelberger et al., 1991[4][5] |

| Natural Product Isolation | Bugula neritina adult colony wet weight | Lab-scale | 10-5 to 10-7 % | Davidson & Haygood, 2002[6] |

| Total Synthesis | Commercially available starting materials | Lab-scale | 1.5 g in a single final sequence | Li et al., 2024 |

Experimental Protocols for this compound Isolation

The isolation of this compound from Bugula neritina is a multi-step process involving extraction, fractionation, and extensive chromatographic purification. The following protocols are based on established methodologies for the isolation of bryostatins and other marine natural products.

Extraction of Crude Bryostatin-Containing Mixture

-

Collection and Preparation of Biomass: Bugula neritina colonies are collected and immediately frozen or extracted with a solvent to prevent degradation of the target compounds.

-

Solvent Extraction: The biomass is typically subjected to exhaustive extraction with a mixture of organic solvents, such as methanol (MeOH) and dichloromethane (CH2Cl2), to isolate a broad range of secondary metabolites, including the lipophilic bryostatins.

-

Solvent Partitioning: The resulting crude extract is then subjected to liquid-liquid partitioning. A common scheme involves partitioning the extract between an immiscible polar and non-polar solvent system (e.g., MeOH/H2O and hexane) to remove highly non-polar lipids. The aqueous methanolic layer, containing the bryostatins, is then further extracted with a solvent of intermediate polarity, such as ethyl acetate (EtOAc).

Chromatographic Purification of this compound

The purification of this compound from the complex crude extract requires multiple chromatographic steps, often guided by bioassays or analytical techniques like HPLC to track the active fractions.

-

Initial Fractionation: The EtOAc-soluble fraction is typically subjected to an initial chromatographic separation, such as vacuum liquid chromatography (VLC) or column chromatography over silica gel. A stepwise gradient of increasing solvent polarity (e.g., hexane to EtOAc to MeOH) is used to separate the components based on their polarity.

-

Medium Pressure Liquid Chromatography (MPLC): Fractions enriched in bryostatins are further purified using MPLC, often with a reversed-phase stationary phase (e.g., C18). A gradient of decreasingly polar solvents (e.g., water/acetonitrile or water/methanol) is employed for elution.

-

High-Performance Liquid Chromatography (HPLC): The final purification of this compound to homogeneity is achieved through preparative or semi-preparative HPLC.[7] A reversed-phase C18 column is commonly used with an isocratic or shallow gradient mobile phase, such as methanol/water.[7] Detection is typically performed using a UV detector, as bryostatins exhibit a characteristic UV absorbance.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates a typical workflow for the isolation of this compound from its natural source, Bugula neritina.

Caption: A generalized workflow for the isolation of this compound.

Signaling Pathway of this compound: PKC Activation

This compound exerts its potent biological effects primarily through the modulation of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular processes. This compound binds to the C1 domain of PKC, the same domain that binds the endogenous activator diacylglycerol (DAG). This leads to the translocation of PKC to the cell membrane and its subsequent activation.

Caption: Simplified signaling pathway of this compound-mediated PKC activation.

This technical guide provides a foundational understanding of the source and isolation of this compound. The presented protocols and data are intended to aid researchers in their efforts to study and utilize this remarkable natural product. The inherent challenges in its supply underscore the importance of ongoing research in both natural product chemistry and synthetic biology to ensure a sustainable source of this compound for future therapeutic applications.

References

- 1. Anticancer Activity of the Marine-Derived Compound this compound: Preclinical and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.uchicago.edu [journals.uchicago.edu]

- 3. Identification of sibling species of the bryozoan Bugula neritina that produce different anticancer bryostatins and harbor distinct strains of the bacterial symbiont "Candidatus Endobugula sertula" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The large-scale isolation of this compound from Bugula neritina following current good manufacturing practices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Bryostatins: Biological context and biotechnological prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Identification of bryostatins in Bugula neritina extracts by high performance liquid chromatography and Q-Tof mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Bryostatin 1: A Technical Guide to its Binding Affinity and Modulation of PKC Isozymes α, δ, and ε

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Bryostatin 1 to Protein Kinase C (PKC) isozymes α, δ, and ε. It includes quantitative binding affinity data, detailed experimental methodologies for affinity determination, and visualizations of the associated signaling pathways. This document is intended to serve as a resource for researchers and professionals in pharmacology and drug development investigating the therapeutic potential of this compound.

Quantitative Binding Affinity of this compound for PKC Isozymes

This compound is a potent modulator of PKC activity, exhibiting high affinity for several isozymes. It binds to the C1 domain within the regulatory region of conventional and novel PKC isozymes, the same site that binds the endogenous activator diacylglycerol (DAG) and tumor-promoting phorbol esters[1][2][3]. The binding affinities (Ki) of this compound for PKCα, PKCδ, and PKCε have been determined, demonstrating a particular preference for the novel isozymes δ and ε.

Table 1: this compound Binding Affinity (Ki) for PKC Isozymes

| PKC Isozyme | Binding Affinity (Ki) in nM | Reference |

| PKC alpha (α) | 1.35 | [4] |

| PKC delta (δ) | 0.26 | [4] |

| PKC epsilon (ε) | 0.24 | [4] |

Note: Ki is the inhibition constant, indicating the concentration of a competitor (this compound) that will bind to half the binding sites at equilibrium in the absence of the ligand or with a ligand concentration well below the Kd. A lower Ki value signifies a higher binding affinity.

These sub-nanomolar affinities underscore the potency of this compound as a PKC activator[4]. The compound shows a greater specificity for PKCε and PKCδ over other isoforms, a preference that has been observed both in vitro and in vivo[4].

Experimental Protocols for Determining Binding Affinity

The binding affinity of this compound to PKC isozymes is typically determined through competitive binding assays. These assays measure the ability of this compound to displace a radiolabeled ligand, such as [3H]-phorbol-12,13-dibutyrate ([3H]-PDBu), from the C1 binding domain of the PKC isozyme.

Principle of the Competitive Binding Assay

This method relies on the principle of competition between a fixed concentration of a high-affinity radioligand and varying concentrations of an unlabeled test compound (this compound) for a limited number of receptor sites (PKC isozymes). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Generalized Experimental Protocol

Below is a generalized protocol for a competitive PKC binding assay using a glass-fiber filtration method to separate bound and free radioligand[5].

Materials and Reagents:

-

Purified, recombinant human PKC isozymes (α, δ, ε)

-

[3H]-PDBu (radioligand)

-

This compound (unlabeled competitor)

-

PKC Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM KCl, 1.5 mM CaCl₂)[5]

-

Bovine Serum Albumin (BSA)

-

Phosphatidylserine (PS)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Preparation of Assay Buffer: A buffer containing Tris-HCl, KCl, and CaCl₂ is prepared. BSA is added to prevent non-specific binding to reaction tubes[5].

-

Reagent Preparation: A mixture containing the assay buffer, a specific PKC isozyme, and phosphatidylserine (as a cofactor) is prepared on ice.

-

Competition Reaction:

-

Varying concentrations of unlabeled this compound are added to a series of reaction tubes.

-

A fixed concentration of [3H]-PDBu is added to each tube.

-

The binding reaction is initiated by adding the PKC isozyme/phosphatidylserine mixture.

-

Control tubes for total binding (no competitor) and non-specific binding (excess unlabeled PDBu) are included.

-

-

Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium. The time and temperature must be optimized (e.g., room temperature for a specified duration).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters under vacuum. The filters trap the PKC-ligand complexes, while the unbound ligand passes through.

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity (disintegrations per minute, DPM) is measured using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

The IC50 value is determined from this curve.

-

The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 1. Workflow for a competitive binding assay.

Signaling Pathways Modulated by this compound

This compound's binding to PKC initiates a cascade of intracellular signaling events. Its effects are biphasic: acute exposure leads to PKC activation, while chronic or high-dose exposure results in the downregulation of certain PKC isozymes via the ubiquitin-proteasome pathway[2][6]. This dual activity allows this compound to produce distinct, and sometimes opposing, biological outcomes compared to other PKC activators like phorbol esters.

Mechanism of PKC Activation and Translocation

Upon binding to the C1 domain, this compound induces a conformational change in the PKC enzyme, mimicking the effect of DAG. This relieves autoinhibition and promotes the translocation of the enzyme from the cytosol to cellular membranes (e.g., plasma membrane, nuclear membrane), where it can phosphorylate a multitude of substrate proteins[3][7]. The specific downstream effects are dependent on the PKC isozyme, cell type, and subcellular localization.

Figure 2. this compound-mediated PKC signaling pathway.

Key Downstream Signaling Events

The activation of PKCα, δ, and ε by this compound has been linked to several significant cellular processes with therapeutic implications, particularly in neurobiology and oncology.

-

PKCα and PKCε in Neuroprotection and Cognition: Activation of both PKCα and PKCε is crucial for the synthesis of synaptic proteins, facilitating synaptogenesis and protecting against synaptic loss[4]. In models of Alzheimer's disease, this compound-mediated activation of these isozymes promotes the non-amyloidogenic processing of amyloid precursor protein (APP) by enhancing α-secretase activity, leading to the production of the neuroprotective sAPPα fragment and reducing toxic Aβ peptides[2][4]. Furthermore, PKCε activation can increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal survival and growth[2].

-

Differential Regulation of PKCδ: this compound exhibits a unique, biphasic regulation of PKCδ. Low nanomolar concentrations cause marked downregulation of PKCδ, while higher concentrations can fail to induce downregulation or even protect it from downregulation by other agents like phorbol esters[8][9]. This differential regulation is distinct from its effects on PKCα and ε and is thought to contribute to this compound's unique biological profile, including its lack of tumor-promoting activity compared to phorbol esters[3][8]. The catalytic domain of PKCδ appears to be a key determinant in this protective effect[9].

Conclusion

This compound is a high-affinity ligand for PKC isozymes α, δ, and ε, with a notable preference for the novel isoforms δ and ε. Its ability to potently activate these kinases, coupled with its unique biphasic regulation and downstream signaling effects, distinguishes it from other PKC modulators. The detailed understanding of its binding affinities and the experimental methods used to determine them are crucial for the rational design of new therapeutic strategies targeting PKC-mediated pathways in diseases ranging from cancer to neurodegenerative disorders. This guide provides foundational technical information to support ongoing and future research in this promising area.

References

- 1. PKC modulator bryostatin-1 therapeutically targets CNS innate immunity to attenuate neuroinflammation and promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]

- 5. This compound Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound and phorbol ester down-modulate protein kinase C-alpha and -epsilon via the ubiquitin/proteasome pathway in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Differential regulation of protein kinase C isozymes by this compound and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The catalytic domain of protein kinase Cdelta confers protection from down-regulation induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Properties of Bryostatin 1 in Central Nervous System Disorders

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Bryostatin 1, a macrolide lactone originally isolated from the marine invertebrate Bugula neritina, has emerged as a promising therapeutic candidate for a range of Central Nervous System (CNS) disorders.[1][2][3] Initially investigated for its anticancer properties, its potent activity as a modulator of Protein Kinase C (PKC) isozymes has revealed significant potential for neuroprotection, synaptogenesis, and cognitive enhancement.[4][5] This technical guide provides an in-depth review of the pharmacological properties of this compound, focusing on its mechanism of action, preclinical efficacy, and clinical development for CNS disorders such as Alzheimer's disease, Multiple Sclerosis, and Fragile X syndrome.[2][3] We present a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a comprehensive resource for the scientific community.

Mechanism of Action: Potent Modulation of Protein Kinase C

The primary mechanism underlying the diverse biological effects of this compound is its high-affinity binding to the C1 domain of Protein Kinase C (PKC), a family of enzymes critical for regulating numerous cellular processes, including synaptic plasticity, cell survival, and inflammation.[1][6] this compound is a powerful PKC agonist, activating various isozymes at nanomolar and even sub-nanomolar concentrations.[4][7]

Unlike phorbol esters, which are also potent PKC activators but are associated with tumor promotion, this compound exhibits a unique modulatory profile. It initially activates PKC, leading to its translocation to cell membranes, but can subsequently lead to the downregulation of certain PKC isoforms.[8] This distinct action is believed to contribute to its favorable safety profile and therapeutic effects. This compound shows differential binding affinity and activation potency for various PKC isoforms, with particularly strong effects on PKCα, PKCδ, and PKCε, which are highly expressed in the brain and play crucial roles in learning and memory.[1][9]

Core Signaling Pathway

This compound's activation of specific PKC isoforms triggers a cascade of downstream signaling events that collectively contribute to its neuroprotective and cognitive-enhancing effects. Key pathways include the non-amyloidogenic processing of amyloid precursor protein (APP), enhancement of synaptic growth and function, and modulation of neuroinflammation.

Pharmacological Effects in CNS Disorders

Alzheimer's Disease (AD)

In the context of AD, this compound exerts multimodal effects targeting the core pathologies of amyloid-beta (Aβ) accumulation, tau hyperphosphorylation, and synaptic loss.[4]

-

Amyloid-Beta Regulation: this compound promotes the non-amyloidogenic pathway of APP processing.[10] By activating PKC, particularly PKCα and PKCε, it enhances the activity of α-secretase (ADAM10), which cleaves APP within the Aβ domain.[1][6] This increases the production of the neuroprotective soluble APPα (sAPPα) fragment and concurrently reduces the generation of toxic Aβ peptides.[10][11]

-

Synaptic Health: A significant contributor to cognitive decline in AD is the loss of synapses.[2] this compound has demonstrated robust synaptogenic properties. It increases the density of dendritic spines, promotes the maturation of mushroom spines, and prevents synapse loss in AD mouse models.[2][9] These effects are mediated through PKC-dependent upregulation of brain-derived neurotrophic factor (BDNF).[2][9]

-

Tau Pathology: PKC is also involved in the phosphorylation of tau protein.[6] While the precise interaction is complex, this compound has been shown to reduce tau hyperphosphorylation, a key step in the formation of neurofibrillary tangles.[4]

Multiple Sclerosis (MS)

In models of MS, this compound's therapeutic potential stems from its potent anti-inflammatory and neuroprotective effects.[1][12] It modulates the activity of innate immune cells, such as microglia and macrophages.[12][13]

-

Neuroinflammation: this compound promotes a shift in microglia and CNS macrophages from a pro-inflammatory to an anti-inflammatory, regenerative phenotype.[13] It has been shown to inhibit the production of inflammatory cytokines (e.g., IL-6, IL-12) while promoting anti-inflammatory cytokines like IL-10.[13] This suppression of CNS inflammation helps to reduce demyelination and neuronal damage.[2]

-

Remyelination: By fostering a regenerative microenvironment, this compound augments remyelination.[14] It enhances the capacity of microglia to phagocytose myelin debris and stimulates the differentiation of oligodendrocyte precursor cells, which are responsible for producing new myelin sheaths.[13][14]

Fragile X Syndrome (FXS)

FXS is characterized by impaired synaptic plasticity and cognitive deficits. This compound has been shown to rescue key phenotypes in animal models of FXS.[15][16]

-

Synaptic Restoration: In Fmr1 knockout mice, a model for FXS, chronic treatment with this compound normalizes synaptic abnormalities.[16][17] It restores the density of mature dendritic spines and increases the levels of synaptic proteins like PSD-95, ultimately improving synaptic structure and function.[16][17]

-

Cognitive Improvement: These synaptic repairs translate to significant improvements in learning and memory.[15] Long-term administration of this compound has been shown to rescue deficits in spatial learning and memory in FXS mice.[16][17]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding this compound's binding affinities, preclinical efficacy, and clinical trial outcomes.

Table 1: Binding Affinities of this compound for PKC Isoforms

| PKC Isoform | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| PKCα | 1.35 | [1] |

| PKCβ2 | 0.42 | [1] |

| PKCδ | 0.26 | [1] |

| PKCε | 0.24 |[1] |

Table 2: Summary of Preclinical Efficacy of this compound in CNS Disorder Models

| CNS Disorder | Animal Model | Dosage & Administration | Key Findings | Reference |

|---|---|---|---|---|

| Alzheimer's Disease | APP/PS1 Mice | 30 µg/kg, i.p., twice weekly for 12 weeks | Prevented synaptic loss, inhibited Aβ accumulation, improved cognitive function. | [1][2] |

| Multiple Sclerosis | EAE Mice | 30 µg/kg, i.p., 3 times per week | Reversed neurological deficits, reduced neuroinflammation. | [12] |

| Fragile X Syndrome | Fmr1 KO2 Mice | Chronic treatment (13 weeks) | Rescued autistic phenotypes and cognitive deficits. | [15][18] |

| Stroke | Ischemic Stroke Rodent Model | N/A | Rescued spatial learning and memory deficits. |[1][2] |

Table 3: Summary of Clinical Trials of this compound in Alzheimer's Disease

| Trial Phase | Patient Population | Dosage | Key Outcomes | Reference |

|---|---|---|---|---|

| Phase IIa | Mild to Moderate AD (n=9) | Single dose, 25 µg/m² | Increased MMSE score by 1.83 points vs. -1.00 for placebo at 3 hours. | [1][2] |

| Phase II | Moderate to Severe AD | 20 µg or 40 µg | 20 µg dose showed sustained improvements in SIB scores. | [19] |

| Phase II | Advanced AD (without memantine) | 20 µg | Halted cognitive decline; SIB scores remained stable vs. a 12.8-point decline in the placebo group over 10 months. |[20][21] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for in vitro and in vivo studies of this compound.

In Vitro: Aβ Oligomer-Induced Neurotoxicity Assay

This protocol assesses the neuroprotective effects of this compound against Aβ-induced damage in primary neurons.

-

Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 rat pups. Neurons are plated on poly-D-lysine-coated plates and maintained in Neurobasal medium supplemented with B27 and GlutaMAX.

-

Aβ Oligomer Preparation: Synthetic Aβ₁₋₄₂ or Aβ₂₅₋₃₅ peptide is dissolved in HFIP, lyophilized, and then reconstituted in DMSO. The peptide is then diluted in culture medium and incubated at 4°C for 24 hours to form oligomers.

-

Treatment: On day in vitro (DIV) 17, cultured neurons are treated with pre-formed Aβ oligomers (e.g., 500 nM) with or without this compound (e.g., 1-10 nM) for 24-48 hours.[10][22]

-

Analysis:

-

Synaptic Integrity: Neurons are fixed and stained for synaptic markers such as PSD-95 (postsynaptic) and Synaptophysin (presynaptic). Synapse density is quantified using immunofluorescence microscopy.[9]

-

Dendritic Spine Morphology: Neurons transfected with GFP are imaged via confocal microscopy to quantify changes in spine density, length, and width.[23]

-

Western Blotting: Cell lysates are analyzed for levels of synaptic proteins and signaling molecules (e.g., phosphorylated PKC, BDNF).[23]

-

Electrophysiology: Whole-cell patch-clamp recordings are used to measure miniature excitatory postsynaptic currents (mEPSCs) to assess synaptic function.[23]

-

In Vivo: Experimental Autoimmune Encephalomyelitis (EAE) Model for MS

This protocol evaluates the therapeutic efficacy of this compound in a widely used mouse model of MS.

-

Induction: EAE is induced in female C57BL/6 mice by subcutaneous immunization with Myelin Oligodendrocyte Glycoprotein peptide (MOG₃₅₋₅₅) emulsified in Complete Freund's Adjuvant.

-

Co-injection: Mice receive intraperitoneal (i.p.) injections of pertussis toxin on day 0 and day 2 post-immunization to facilitate blood-brain barrier permeabilization.[12]

-

Treatment: When mice first exhibit clinical signs of disease (e.g., a clinical score of 1.0, corresponding to tail paralysis), they are randomized into treatment groups. This compound is administered i.p. at a dose of 30 µg/kg three times per week.[12]

-

Monitoring: Animals are weighed and scored daily for clinical signs of disease on a scale of 0 (no disease) to 5 (moribund).

Clinical Development and Future Directions

This compound has progressed through several Phase II clinical trials for Alzheimer's disease, demonstrating a favorable safety profile and promising signals of efficacy, particularly in patients with advanced AD not taking memantine.[1][20] The results suggest that this compound may halt cognitive decline rather than reverse existing deficits.[20]

The FDA has also granted orphan drug status to this compound for the treatment of Fragile X syndrome.[24] Furthermore, a Phase 1 trial has been cleared to investigate its potential for preventing cognitive decline in Multiple Sclerosis.[25]

Future research will likely focus on optimizing dosing regimens, identifying patient populations most likely to respond, and exploring combination therapies.[5][6] The development of "bryologs," synthetic analogs of this compound, aims to improve upon the natural product's therapeutic index and simplify manufacturing, offering a path to more accessible and potentially more selective PKC modulators.[8]

Conclusion

This compound possesses a unique and compelling pharmacological profile for the treatment of complex CNS disorders. Its ability to potently modulate the PKC signaling pathway allows it to target multiple disease-relevant mechanisms simultaneously, including amyloid and tau pathology, synaptic loss, and neuroinflammation.[1][4] Preclinical studies have consistently demonstrated its efficacy in animal models of Alzheimer's disease, Multiple Sclerosis, and Fragile X syndrome.[1][2] While clinical trial results have been mixed, they provide encouraging evidence of a disease-modifying effect in specific patient cohorts, warranting further investigation.[6] As a well-characterized natural product with a distinct mechanism of action, this compound and its next-generation analogs represent a valuable platform for developing novel therapeutics for neurological diseases.

References

- 1. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]

- 2. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bryostatin-1: a promising compound for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bryostatin‐1: Pharmacology and Therapeutic Potential as a CNS Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. Bryostatin-1: pharmacology and therapeutic potential as a CNS drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. PKC modulator bryostatin-1 therapeutically targets CNS innate immunity to attenuate neuroinflammation and promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bryostatin-1 augments remyelination through its PKC modulator activity | BioWorld [bioworld.com]

- 15. repositorio.udla.cl [repositorio.udla.cl]

- 16. Bryostatin-1 restores hippocampal synapses and spatial learning and memory in adult fragile x mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 20. Advanced Alzheimer's: Bryostatin-1 may be safe, effective [medicalnewstoday.com]

- 21. researchgate.net [researchgate.net]

- 22. scielo.br [scielo.br]

- 23. researchgate.net [researchgate.net]

- 24. Preclinical and Clinical Studies on Bryostatins, A Class of Marine-Derived Protein Kinase C Modulators: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

Bryostatin 1: A Novel Modulator of the Hedgehog Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development, has been implicated in the pathogenesis of various cancers, including medulloblastoma, rhabdomyosarcoma, and basal cell carcinoma, when aberrantly activated in adult tissues.[1][2][3] Current therapeutic strategies predominantly target the transmembrane protein Smoothened (Smo). However, the emergence of resistance to Smo inhibitors necessitates the exploration of novel therapeutic agents that act on downstream components of the Hh pathway.[4][5] This technical guide details the role of Bryostatin 1, a marine-derived macrocyclic lactone, as a potent modulator of the Hedgehog pathway. This compound acts downstream of Smo, offering a promising alternative for overcoming resistance to conventional Hh pathway inhibitors.[4][5] This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the involved signaling pathways and experimental workflows.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic patterning and tissue homeostasis.[3][6] In mammals, the pathway is initiated by the binding of one of three Hh ligands (Sonic, Indian, or Desert Hedgehog) to the 12-pass transmembrane receptor Patched (PTCH1).[7][8] In the absence of a ligand, PTCH1 tonically inhibits the 7-pass transmembrane protein Smoothened (Smo), preventing its localization to the primary cilium and keeping the pathway inactive.[8][9]

Upon Hh ligand binding to PTCH1, the inhibition of Smo is relieved, leading to its accumulation in the primary cilium.[8][9] This triggers a downstream signaling cascade that ultimately results in the activation of the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3).[9] Activated Gli proteins translocate to the nucleus and induce the transcription of Hh target genes, including GLI1 and PTCH1 itself, which regulate cell proliferation, differentiation, and survival.[2][10] Dysregulation of this pathway, often through mutations in PTCH1 or SMO, leads to constitutive signaling and is a driving force in several human cancers.[1][3]

This compound: A Downstream Modulator of Hedgehog Signaling

This compound is a potent modulator of Protein Kinase C (PKC) isozymes and has been investigated in clinical trials for its anti-cancer and neuroprotective properties.[11][12][13] Recent studies have unveiled its role as an inhibitor of the Hedgehog pathway, acting downstream of Smo.[4][5] This unique mechanism of action makes this compound a compelling candidate for treating Hh-driven cancers, particularly those that have developed resistance to Smo antagonists.[4][5]

Mechanism of Action: The PKC-Gli Axis

This compound exerts its inhibitory effect on the Hedgehog pathway through the modulation of PKC isozymes, specifically by inducing the downregulation of PKCα and PKCδ.[11] This modulation of PKC activity disrupts the downstream activation of Gli transcription factors, thereby suppressing the expression of Hh target genes.[4][5][11] This mechanism, targeting the PKC-Gli axis, bypasses the need to inhibit Smo directly and is therefore effective even in the presence of Smo mutations that confer resistance to drugs like vismodegib.[14]

Below is a diagram illustrating the canonical Hedgehog signaling pathway and the point of intervention by this compound.

Quantitative Data on this compound Efficacy

The inhibitory effects of this compound on the Hedgehog pathway have been quantified in various in vitro models. The following tables summarize the key findings from published studies.

Table 1: Inhibition of Gli-Luciferase Reporter Activity

| Cell Line | Treatment Condition | This compound Concentration | % Inhibition of Gli Activity | Reference |

| Shh-LIGHT2 | SAG (Smoothened Agonist) | 10 nM | ~50% | [4][5] |

| Shh-LIGHT2 | SAG (Smoothened Agonist) | 100 nM | ~80% | [4][5] |

| SUFU-/- MEFs | Constitutive Activation | 100 nM | ~75% | [4][5] |

Table 2: Downregulation of Hedgehog Target Gene Expression

| Cell Line | Target Gene | This compound Concentration | Fold Change in mRNA Expression | Time Point | Reference |

| DAOY (Medulloblastoma) | GLI1 | 100 nM | ~0.4 | 24h | [4][5] |

| DAOY (Medulloblastoma) | PTCH1 | 100 nM | ~0.5 | 24h | [4][5] |

| ASZ001 (BCC) | GLI1 | 100 nM | ~0.3 | 24h | [4][5] |

| ASZ001 (BCC) | PTCH1 | 100 nM | ~0.4 | 24h | [4][5] |

Table 3: Cytotoxicity in Hedgehog-Driven Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| ASZ001 | Basal Cell Carcinoma | 6.1 ± 0.8 | [4][5] |

| DAOY | Medulloblastoma | > 10 | [4][5] |

| NIH/3T3 (non-cancerous) | Fibroblast | > 10 | [4][5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the Hedgehog pathway.

Cell Culture

-

Cell Lines:

-

Shh-LIGHT2: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter.[15] These cells are used to measure Hh pathway activity.

-

DAOY: Human medulloblastoma cell line with an activated Hh pathway.[2]

-

ASZ001: Murine basal cell carcinoma cell line.

-

SUFU-/- MEFs: Mouse embryonic fibroblasts with a knockout of the Sufu gene, resulting in constitutive Hh pathway activation downstream of Smo.[15]

-

-

Culture Conditions:

-

Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

-

Gli-Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of Gli proteins.

Protocol:

-

Cell Seeding: Seed Shh-LIGHT2 cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours.

-

Starvation: Replace the medium with 90 µL of DMEM containing 0.5% FBS and incubate for 4 hours.

-

Treatment: Add 10 µL of 10x concentrated this compound and/or a Hedgehog pathway agonist (e.g., Smoothened agonist SAG at 100 nM) to the respective wells. Include appropriate vehicle controls (e.g., DMSO).

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Express the results as a percentage of the activity observed in the agonist-only treated cells.

Western Blotting

Western blotting is used to determine the protein levels of key components of the Hedgehog and PKC signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-Gli1, anti-PKCα, anti-PKCδ, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion

This compound represents a novel class of Hedgehog pathway inhibitors with a distinct mechanism of action that targets the PKC-Gli axis.[4][5][11] Its ability to inhibit Hh signaling downstream of Smo makes it a promising therapeutic candidate for overcoming resistance to currently available Smo antagonists.[4][5] The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the potential of this compound and other PKC modulators as anti-cancer agents in Hh-driven malignancies. Further investigation into the in vivo efficacy and safety profile of this compound in relevant cancer models is warranted.

References

- 1. MDB-35. DEVELOPMENT OF DUAL LUCIFERASE ASSAY FOR 3D-COMPATIBLE HIGH THROUGHPUT SCREENING IN MEDULLOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hedgehog Signaling Promotes Medulloblastoma Survival via BclII - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hedgehog pathway and cancer: A new area (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the PKC-Gli Axis: this compound as a Hedgehog Pathway Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - Targeting the PKC-Gli Axis: this compound as a Hedgehog Pathway Inhibitor - Journal of Natural Products - Figshare [figshare.com]

- 6. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 7. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the Hedgehog signaling pathway in cancer: beyond Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of GLI1 gene activation by Patched1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bryostatin-1 inhibits cell proliferation of hepatocarcinoma and induces cell cycle arrest by activation of GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]

- 15. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Anticancer Activity of Bryostatin 1

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the preclinical anticancer activity of Bryostatin 1, a marine-derived macrocyclic lactone. It details its mechanism of action, summarizes its efficacy in various cancer models, and outlines the experimental protocols used in key studies.

Introduction

This compound is a natural product isolated from the marine bryozoan Bugula neritina.[1][2] It is a potent modulator of Protein Kinase C (PKC), a family of enzymes crucial for regulating cell growth, differentiation, and apoptosis.[3][4] Its unique interaction with PKC has established it as a compound of significant interest in oncology. Unlike tumor-promoting phorbol esters that also activate PKC, this compound exhibits antineoplastic properties.[2][5] While its performance as a single agent in clinical trials has been limited, its potent synergistic effects with other chemotherapeutic agents in preclinical models continue to drive research.[1][3][6][7]

Mechanism of Action: Potent Modulation of Protein Kinase C

The primary mechanism of this compound's anticancer effect is its complex interaction with PKC isozymes.[3][4] It binds to the same regulatory domain as the endogenous activator diacylglycerol (DAG) and phorbol esters.[3] this compound shows high affinity for several PKC isoforms, including PKCα, PKCβ2, PKCδ, and PKCε.[1]

The cellular response to this compound is biphasic and dependent on the duration of exposure:

-

Short-Term Exposure: Leads to the activation of PKC, causing its translocation from the cytosol to cellular membranes and subsequent autophosphorylation.[2][5]

-

Prolonged Exposure: Results in the significant downregulation and functional inhibition of PKC isoforms, likely through a ubiquitin-dependent proteasomal degradation pathway.[2][3][5][8]

This dual activity—initial activation followed by profound inhibition—is thought to underlie its unique biological effects compared to other PKC activators.[5]

References

- 1. Anticancer Activity of the Marine-Derived Compound this compound: Preclinical and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. Bryostatin - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Anticancer Activity of the Marine-Derived Compound this compound: Preclinical and Clinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bryostatin-1: a novel PKC inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

Bryostatin-1 for Synaptic Regeneration and Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryostatin-1 is a potent, naturally occurring macrocyclic lactone derived from the marine bryozoan Bugula neritina.[1] Initially investigated for its anti-cancer properties, its unique mechanism of action has established it as a promising candidate for treating neurological disorders, including Alzheimer's disease (AD), Fragile X syndrome (FXS), and multiple sclerosis.[2][3][4] The primary therapeutic potential of Bryostatin-1 in the central nervous system (CNS) stems from its ability to modulate Protein Kinase C (PKC), a crucial family of enzymes involved in synaptic plasticity, memory formation, and cellular resilience.[2][5] This technical guide provides an in-depth overview of Bryostatin-1's core mechanisms, summarizing key quantitative data, experimental protocols, and the intricate signaling pathways it governs to promote synaptic regeneration and neuroprotection.

Core Mechanism of Action: Protein Kinase C (PKC) Modulation

Bryostatin-1's biological activities are primarily mediated through its high-affinity binding to the C1 domain of PKC isozymes, acting as a potent activator.[3][6] It shows particular affinity for PKCα and PKCε, isoforms highly expressed in the brain and integral to neuronal function.[3][7] The interaction of Bryostatin-1 with PKC is complex and biphasic:

-

Acute Activation: Short-term exposure to Bryostatin-1 triggers the translocation of PKC from the cytosol to the cell membrane, leading to its activation and the phosphorylation of downstream targets.[6][8] This initial activation is responsible for many of its neuroprotective and synaptogenic effects.

-

Chronic Downregulation: Prolonged exposure or high concentrations can lead to the ubiquitination and subsequent degradation of PKC, a process known as downregulation.[3][6] This biphasic response is a critical consideration in designing therapeutic dosing regimens to achieve sustained benefits without inducing tolerance.[3][9]

Signaling Pathways in Neuroprotection and Synaptic Regeneration

Bryostatin-1 leverages its PKC-activating properties to influence multiple downstream pathways that collectively combat neurodegeneration and promote the formation and maturation of synapses.

Attenuation of Amyloid Pathology

In the context of Alzheimer's disease, a key neuroprotective mechanism of Bryostatin-1 involves shifting the processing of amyloid precursor protein (APP) away from the amyloidogenic pathway.

-

PKC-α-Secretase Pathway: Activated PKC, particularly PKCα and PKCε, enhances the activity of α-secretase (e.g., ADAM10).[3][5] This enzyme cleaves APP within the amyloid-beta (Aβ) domain, precluding the formation of toxic Aβ peptides.[3] This process generates a neuroprotective fragment known as soluble APP-alpha (sAPPα), which has been shown to support synaptic plasticity and neuronal survival.[3][10] By promoting this non-amyloidogenic pathway, Bryostatin-1 reduces the accumulation of Aβ plaques, a central hallmark of AD.[2][3]

Promotion of Synaptogenesis and Synaptic Maturation

Synaptic loss is a strong correlate of cognitive decline in many neurodegenerative diseases.[3][10] Bryostatin-1 actively counteracts this by promoting the formation of new synapses (synaptogenesis) and enhancing the stability of existing ones.

-

PKC-BDNF Pathway: PKC activation leads to increased transcription and protein levels of Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin for neuronal growth, survival, and synaptic plasticity.[2][11][12]

-

Upregulation of Synaptic Proteins: Bryostatin-1 treatment increases the expression of key synaptic proteins, including the postsynaptic density protein PSD-95 and the presynaptic vesicle protein synaptophysin.[2][13][14]

-

Dendritic Spine Maturation: In disease models like Fragile X, which are characterized by an abundance of immature dendritic spines, Bryostatin-1 promotes the transformation of these spines into a more mature, mushroom-shaped morphology, which is associated with stable, long-term memory storage.[2][14][15] This results in an overall increase in mature synapse density.[2][11]

Autophagy-Mediated Neuroprotection

Recent studies have revealed another layer of neuroprotection conferred by Bryostatin-1: the activation of autophagy to clear toxic protein aggregates.

-

PKC-mTOR Pathway: In primary hippocampal neurons, Bryostatin-1 has been shown to restore the impairment of autophagic flux caused by Aβ oligomers.[10][16] This restoration is initiated through the activation of the mTOR signaling pathway, evidenced by increased phosphorylation of mTOR and its downstream target, S6K1.[10] By enhancing autophagy, Bryostatin-1 helps clear misfolded proteins, thereby reducing cellular stress and protecting neurons from toxicity.[10][17]

Quantitative Efficacy Data

The effects of Bryostatin-1 have been quantified across a range of preclinical and clinical studies.

Table 1: In Vitro Efficacy of Bryostatin-1

| Parameter | Cell/Tissue Type | Concentration/Time | Result | Reference |

| PKC Binding Affinity | Various PKC Isoforms | - | Kᵢ values: PKCα (1.35 nM), PKCδ (0.26 nM), PKCε (0.24 nM) | [3] |

| PKCε Activation | Primary Hippocampal Neurons | 10 µM (2 hours) | Significantly increased phosphorylation of PKCε at S729 | [16][18] |

| PKCε Activation (IC50) | Recombinant PKCε | Dose-dependent | IC50 of 5.89 µM | [10] |

| Synapse Density | Primary Cortical Neurons | 10 nM (6 hours) | Maximal increase in synapse density (inverted U-shaped response) | [11] |

| PSD-95 Density | Primary Cortical Neurons | 10 nM (6 hours) | Increased PSD-95 density (inverted U-shaped response) | [11] |

| mTOR Pathway Activation | Primary Hippocampal Neurons | 10 µM (24 hours) | Significantly increased phosphorylation of S6K1 and mTOR | [10] |

Table 2: In Vivo Preclinical Efficacy of Bryostatin-1

| Animal Model | Dosing Regimen | Key Findings | Reference |

| APP/PS1 Mice (AD) | 30 μg/kg (i.p.), twice/week for 12 weeks | Prevented synaptic loss, inhibited Aβ accumulation, improved cognitive function. | [2][3] |

| Fmr1 KO Mice (Fragile X) | 20 μg/m², twice/week for 13 weeks | Increased mature dendritic spine density, elevated hippocampal BDNF and PSD-95 expression. Rescued cognitive and autistic phenotypes. | [2][9][19] |

| Fmr1 KO Mice (Fragile X) | Chronic Treatment | Increased BDNF mRNA by ~2-fold and protein by ~2.43-fold in the hippocampus. | [12] |

| EAE Mice (MS) | Preventive & Late-Stage | Abolished onset of neurologic deficits and reversed existing deficits. | [4] |

| Aged Rats (Stroke) | 6h post-MCAO, then every 3 days | Reduced ischemic brain injury and improved functional outcomes. | [20] |

Table 3: Human Clinical Trial Data for Bryostatin-1

| Trial Phase / Population | Dosing Regimen | Key Cognitive/Biomarker Endpoint | Result | Reference |

| Phase IIa (AD) | Single dose (25 μg/m²) | Change in Mini-Mental State Examination (MMSE) | +1.83 point increase at 3 hours post-infusion vs. -1.00 for placebo. | [7][13] |

| Phase IIa (AD) | Single dose (25 μg/m²) | Peripheral Blood Mononuclear Cell (PBMC) PKCε levels | Significant increase within 1 hour, paralleling peak drug levels (p=0.0185). | [7][13] |

| Phase II (Advanced AD, no memantine) | 20 µg, multiple doses | Change in Severe Impairment Battery (SIB) | Showed potential efficacy in pre-specified cohorts; improvement of ≥4.0 points. | [2] |

| Phase II (Advanced AD) | 20 µg, over 12 weeks | Change in SIB at week 13 | Not statistically significant in the full analysis set, but favored Bryostatin-1 in the completer set. | [3] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are summaries of key protocols used to evaluate Bryostatin-1.

Protocol 1: In Vitro Synaptogenesis Assay in Primary Cortical Cultures

This protocol is adapted from studies assessing the direct effect of Bryostatin-1 on synapse formation.[11]

-

Cell Culture: Primary cortical neurons are harvested from embryonic rats/mice and plated on poly-D-lysine-coated plates (e.g., 96-well plates at 15,000 cells/well).

-

Treatment: On day in vitro (DIV) 19-20, neurons are treated with Bryostatin-1 across a concentration range (e.g., 1 pM to 10 µM) for various time points (e.g., 15 min, 6 h, 24 h). A vehicle control (e.g., DMSO) is run in parallel. For inhibition studies, a pan-PKC inhibitor (e.g., Gö 6983) is added 10 minutes prior to Bryostatin-1.

-

Immunocytochemistry: After treatment, cells are fixed, permeabilized, and stained with antibodies for:

-

A dendritic marker (e.g., MAP2, grey).

-

A presynaptic marker (e.g., VGLUT1 or synaptophysin, cyan).

-

A postsynaptic marker (e.g., PSD-95 or Homer1, magenta).

-

-

Imaging & Analysis: High-resolution images are acquired using a confocal microscope. Automated image analysis software is used to quantify:

-

The number of presynaptic and postsynaptic puncta along MAP2-positive dendrites.

-

Synapse density, defined as the colocalization of presynaptic and postsynaptic puncta.

-

Data is normalized to dendritic length (per µm²).

-

Protocol 2: Chronic Bryostatin-1 Administration in Fragile X (Fmr1 KO) Mice

This protocol summarizes long-term in vivo studies to assess synaptic and cognitive rescue.[14][19]

-

Animal Model: Adult Fmr1 knockout (KO) mice and wild-type (WT) littermates are used.

-

Dosing Regimen: Mice are divided into four groups: WT + Vehicle, WT + Bryostatin-1, Fmr1 KO + Vehicle, Fmr1 KO + Bryostatin-1. Bryostatin-1 (e.g., 20 μg/m²) or vehicle is administered intraperitoneally (i.p.) twice a week for an extended period (e.g., 13 weeks).

-

Behavioral Testing: Following the treatment period, a battery of behavioral tests is conducted to assess cognitive function and autistic-like phenotypes, such as:

-

Contextual Fear Conditioning (for learning and memory).

-

Nesting and Marble Burying (for activities of daily living/repetitive behavior).

-

-

Tissue Collection and Analysis: After behavioral testing, animals are euthanized, and brain tissue (specifically the hippocampus) is collected.

-

Biochemical & Histological Analysis:

-

Western Blotting: To quantify levels of BDNF, PSD-95, total and phosphorylated GSK-3β.

-

Immunohistochemistry/Confocal Microscopy: To analyze dendritic spine morphology (e.g., using DiI staining) and the density of synaptic markers (e.g., synaptophysin).

-

Electron Microscopy: To provide ultrastructural confirmation of synapse density and morphology.

-

Conclusion and Future Directions

Bryostatin-1 presents a multifaceted approach to neurotherapeutics by simultaneously targeting several core pathological features of neurodegenerative diseases. Its ability to activate PKC drives a cascade of beneficial downstream effects, including the reduction of amyloidogenic processing, enhancement of synaptogenesis, promotion of synaptic maturation, and restoration of cellular housekeeping functions like autophagy. Quantitative data from both preclinical and early-phase clinical trials underscore its potential to reverse synaptic loss and improve cognitive function.[13][14]

However, challenges remain. The compound's biphasic dose-response necessitates careful therapeutic window optimization to maintain activation without inducing significant PKC downregulation.[3][11] Furthermore, results from later-stage clinical trials have been mixed, sometimes failing to meet primary endpoints, which may be due to factors like disease stage, patient heterogeneity, or co-administration with other medications like memantine that could interfere with its mechanism.[5][21]

Future research should focus on:

-

Developing Bryostatin-1 analogs ("bryologs") with improved pharmacokinetic profiles and more selective PKC isoform activation.

-

Identifying patient populations most likely to respond to treatment based on specific biomarkers.

-

Further elucidating the downstream signaling networks to uncover additional therapeutic targets.

Despite the hurdles, Bryostatin-1's unique capacity to promote synaptic repair, rather than merely slowing degeneration, continues to make it a compelling and important molecule in the field of drug development for neurological disorders.

References

- 1. Bryostatin 1 – a Potent Protein Kinase C Modulator – Aphios [aphios.com]

- 2. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]

- 3. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bryostatin-1 alleviates experimental multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. mdpi.com [mdpi.com]

- 7. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. This compound Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer's Disease Phase IIa and Expanded Access Trials - PubMed [pubmed.ncbi.nlm.nih.gov]